molecular formula C30H19BrN2 B1518326 9-(3-Bromophenyl)-9H-3,9'-bicarbazole

9-(3-Bromophenyl)-9H-3,9'-bicarbazole

Cat. No.: B1518326
M. Wt: 487.4 g/mol
InChI Key: XANJVYISFFZMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of a bromophenyl group in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

    Starting Materials: 3-bromophenylboronic acid and 9H-carbazole.

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4.

    Base: Common bases include potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of 9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or DMF.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or hydrocarbon.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The bromophenyl group enhances its ability to form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-9H-carbazole: Lacks the bromine atom, resulting in different reactivity and applications.

    3,6-Dibromo-9H-carbazole: Contains two bromine atoms, leading to increased reactivity and potential for further functionalization.

Uniqueness

9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H19BrN2

Molecular Weight

487.4 g/mol

IUPAC Name

9-(3-bromophenyl)-3-carbazol-9-ylcarbazole

InChI

InChI=1S/C30H19BrN2/c31-20-8-7-9-21(18-20)32-29-15-6-3-12-25(29)26-19-22(16-17-30(26)32)33-27-13-4-1-10-23(27)24-11-2-5-14-28(24)33/h1-19H

InChI Key

XANJVYISFFZMKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC(=CC=C7)Br

Origin of Product

United States

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